molecular formula C18H17Cl2N3O4 B2669235 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 866019-41-2

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2669235
CAS No.: 866019-41-2
M. Wt: 410.25
InChI Key: NGBQEQAKYGJROX-SRZZPIQSSA-N
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Description

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with a unique structure that combines morpholine, nitrobenzene, and oxime functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps. The starting material is often 4-morpholino-3-nitrobenzaldehyde, which undergoes a reaction with 2,6-dichlorobenzyl hydroxylamine to form the oxime derivative. The reaction conditions usually include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The morpholine ring and the oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 4-morpholino-3-aminobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime.

Scientific Research Applications

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring and oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-morpholino-3-nitrobenzaldehyde: Lacks the oxime group but shares the morpholine and nitrobenzene functionalities.

    2,6-dichlorobenzyl hydroxylamine: Contains the dichlorobenzyl and hydroxylamine groups but lacks the morpholine and nitrobenzene functionalities.

Uniqueness

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the individual components or similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c19-15-2-1-3-16(20)14(15)12-27-21-11-13-4-5-17(18(10-13)23(24)25)22-6-8-26-9-7-22/h1-5,10-11H,6-9,12H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBQEQAKYGJROX-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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